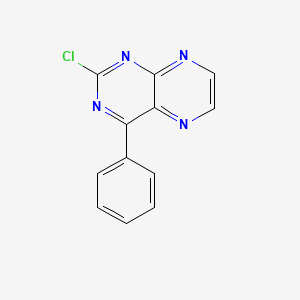

2-Chloro-4-phenylpteridine

Description

2-Chloro-4-phenylpteridine (compound 1g, as per ) is a heterocyclic compound belonging to the pteridine family, characterized by a fused pyrimidine-pyrazine ring system. Its structure features a chlorine atom at the 2-position and a phenyl group at the 4-position of the pteridine core. This compound is synthesized via established literature methods, typically involving nucleophilic substitution or cross-coupling reactions to introduce the chloro and aryl substituents . The chlorine and phenyl groups in 1g likely modulate its electronic properties, solubility, and intermolecular interactions, making it a candidate for further pharmacological exploration .

Propriétés

Formule moléculaire |

C12H7ClN4 |

|---|---|

Poids moléculaire |

242.66 g/mol |

Nom IUPAC |

2-chloro-4-phenylpteridine |

InChI |

InChI=1S/C12H7ClN4/c13-12-16-9(8-4-2-1-3-5-8)10-11(17-12)15-7-6-14-10/h1-7H |

Clé InChI |

FISNGJYPPFYCGP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=NC(=NC3=NC=CN=C23)Cl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Observations :

- Lipophilicity : The 4-phenyl group in 1g increases lipophilicity relative to 1a or 1b , which may improve cell membrane permeability in biological systems .

- Steric Considerations : Compounds with multiple substituents (e.g., 1j , 1k ) exhibit reduced solubility but enhanced binding specificity in hydrophobic environments .

Comparison with Non-Pteridine Heterocycles

While 1g is a pteridine derivative, comparisons with structurally related chloro- and phenyl-substituted pyridines or pyrimidines (Evidences 5, 7, 9) reveal broader trends:

Functional Implications :

- Bioactivity : Pyrimidine derivatives like those in often serve as kinase inhibitors, whereas pteridines like 1g may target folate-dependent enzymes .

- Synthetic Utility : Chloro-substituted pyridines (e.g., ) are intermediates in cross-coupling reactions, whereas 1g ’s fused-ring system may limit such applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.